molecular formula C10H6Cl2N2O2S2 B2383310 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide CAS No. 638138-43-9

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B2383310
CAS No.: 638138-43-9
M. Wt: 321.19
InChI Key: OSCMAJDKIUTKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is often carried out in water, which acts as a green solvent, conforming to the principles of green chemistry . The yields from this reaction are nearly quantitative, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would likely follow similar environmentally friendly protocols. The use of green solvents and catalysts would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can

Properties

IUPAC Name

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMAJDKIUTKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.